molecular formula C6H8O2 B1330956 3-Furanethanol CAS No. 53616-34-5

3-Furanethanol

Cat. No. B1330956
CAS RN: 53616-34-5
M. Wt: 112.13 g/mol
InChI Key: XXBVEGKVQYREKW-UHFFFAOYSA-N
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Description

3-Furanethanol is a chemical compound that belongs to the class of organic compounds known as furans. Furans are characterized by a five-membered aromatic ring structure consisting of four carbon atoms and one oxygen atom. The presence of the hydroxyl group (-OH) in 3-furanethanol makes it an alcohol derivative of the furan family. This compound is of interest due to its potential applications in the synthesis of various natural products, pharmaceutical agents, and materials.

Synthesis Analysis

The synthesis of substituted furans, including compounds related to 3-furanethanol, has been explored through various methods. One approach involves the addition of organometallic reagents to 3-furfural to yield 3-furyl alcohols, which can then undergo oxidative rearrangement to form 2-substituted 3-furfurals . Another method includes the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones using K10 montmorillonite catalysis under solvent-free conditions, starting from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran . Additionally, furaneol, a flavor component of pineapple and strawberry, has been synthesized from readily available diols, which could be related to the synthesis pathways of 3-furanethanol .

Molecular Structure Analysis

The molecular structure of 3-furanethanol would consist of the furan ring with a hydroxyl group attached to the third carbon atom. The furan ring itself is known to participate in multiple hydrogen-bonding modes, as seen in compounds like furan-2,5-dimethanol, where the hydroxyl groups form extensive hydrogen-bonding networks . This ability to form hydrogen bonds can significantly influence the physical properties and reactivity of 3-furanethanol.

Chemical Reactions Analysis

3-Furanethanol, as a furyl alcohol, can be involved in various chemical reactions. For instance, furyl alcohols can undergo oxidative rearrangement to form different substituted furans . The furan ring can also be functionalized to create urethanes and polyurethanes, as demonstrated by the synthesis of diurethanes using furanic reagents . Furthermore, the hydroformylation of substituted propargylic alcohols has been used to synthesize 3-substituted furans, showcasing the versatility of furan derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-furanethanol would be influenced by the presence of both the furan ring and the hydroxyl group. The furan ring contributes to the aromaticity and potential reactivity of the molecule, while the hydroxyl group introduces polarity and the ability to form hydrogen bonds. These properties are crucial in the synthesis of materials such as thermoplastic elastomers, where furan moieties can affect the glass transition, melting phenomena, and microphase separation between soft and hard domains . The kinetics of reactions involving furanic compounds, including those that could produce 3-furanethanol, show second-order behavior and are influenced by the reactivity of the furanic isocyanates and alcohols .

Scientific Research Applications

Catalysis and Synthesis

  • Cobalt(III)-Catalyzed Synthesis of Heterocycles : A study by Hummel and Ellman (2014) discusses a new air-stable cationic Co(III) catalyst for synthesizing N-aryl-2H-indazoles and furans via C–H bond additions to aldehydes, followed by in situ cyclization and aromatization. This approach is significant for pharmaceutical, agrochemical, and materials research, demonstrating the use of 3-Furanethanol in catalytic synthesis processes (Hummel & Ellman, 2014).

Organic Chemistry and Material Science

  • Thermoplastic Elastomers : A study by Boufi et al. (1995) explored the use of furan moieties, like 3-Furanethanol, in creating segmented furanic polyurethanes. These materials show specific temperature ranges suitable for use as elastomers, highlighting their potential in material science (Boufi, Gandini, & Belgacem, 1995).

Photophysical Properties

  • Furans in Metal Ion Sensors : A study by Kumar et al. (2015) investigated the photophysical properties of furans, including derivatives of 3-Furanethanol. They discovered that some compounds exhibit color changes in the presence of aluminum ions, suggesting potential applications as metal ion sensors (Kumar, Kumawat, Gupta, & Sharma, 2015).

Biomedical Applications

  • MRI Contrast Agents : Gadolinium(III) complexes, as described in a study by Hermann et al. (2008), often include furan moieties. These complexes are crucial in enhancing the quality of magnetic resonance imaging (MRI), thus indicating the role of 3-Furanethanol in developing effective MRI contrast agents (Hermann, Kotek, Kubíček, & Lukeš, 2008).

Synthetic Chemistry

  • Improved Synthesis of Furans : A study by Kumar et al. (2015) on the synthesis of furans, including 3-Furanethanol derivatives, emphasizes the importance of developing improved synthetic methods for furans due to their wide range of activities and properties (Kumar, Kumawat, Gupta, & Sharma, 2015).

Safety And Hazards

3-Furanethanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified under Eye Irrit. 2 - Flam. Liq. 3 - Skin Irrit. 2 - STOT SE 3. It is harmful by ingestion, inhalation, or by skin absorption .

properties

IUPAC Name

2-(furan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-3-1-6-2-4-8-5-6/h2,4-5,7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBVEGKVQYREKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348975
Record name 3-furanethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Furanethanol

CAS RN

53616-34-5
Record name 3-furanethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(furan-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TB Sells, V Nair - Tetrahedron letters, 1993 - Elsevier
Synthetic approaches to novel chiral dideoxynucleosides containing a furanethanol carbohydrate moiety have been developed. The key steps in these syntheses were the …
Number of citations: 29 www.sciencedirect.com
TB Sells, V Nair - Tetrahedron, 1994 - Elsevier
Stereoselective synthesis of the complete family of optically active dideoxygenated nucleosides of the apiose family have been developed. The chiral aldodiol system 7, a key …
Number of citations: 46 www.sciencedirect.com
JJ Duffield - 1996 - search.proquest.com
The first total synthesis of the furanosesterterpene tetronic acid natural product (22R)-(7E, 12E, 17E)-palominin 9 has been achieved via a convergent synthesis consisting of a total of …
Number of citations: 0 search.proquest.com
V Nair, TS Jahnke - Antimicrobial agents and chemotherapy, 1995 - Am Soc Microbiol
In summary, many isomeric analogs of ddNs of both D-related and L-related absolute stereochemistries have been synthesized and evaluated in vitro for their antiviral activities. A few of …
Number of citations: 195 journals.asm.org
A Palamanit, P Khongphakdi… - Biofuel Research …, 2019 - biofueljournal.com
Oil palm biomass is a non-woody lignocellulosic biomass that has a high potential at the south of Thailand for biofuels and bioenergy applications. Pyrolysis of oil palm biomass to …
Number of citations: 66 www.biofueljournal.com

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